molecular formula C17H23F3N2O B13412072 (alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone CAS No. 73747-54-3

(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone

Cat. No.: B13412072
CAS No.: 73747-54-3
M. Wt: 328.37 g/mol
InChI Key: UVWOBICVJRBABL-UHFFFAOYSA-N
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Description

(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which enhances its hydrophobicity and metabolic stability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of caesium fluoride salt as the fluorine source in a microfluidic flow module, which allows for safe and controlled reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow chemistry techniques, which offer greater versatility and flexibility compared to traditional chemical glassware methods. This approach not only ensures high yield but also minimizes environmental impact by avoiding the use of PFAS reagents .

Chemical Reactions Analysis

Types of Reactions

(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethylphenethylaminomethyl ketone
  • Difluoromethylphenethylaminomethyl ketone
  • Fluoromethylphenethylaminomethyl ketone

Uniqueness

(alpha-Methyl-m-trifluoromethylphenethylaminomethyl) piperidino ketone stands out due to its trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound in various applications, particularly in the pharmaceutical and agrochemical industries .

Properties

CAS No.

73747-54-3

Molecular Formula

C17H23F3N2O

Molecular Weight

328.37 g/mol

IUPAC Name

1-piperidin-1-yl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanone

InChI

InChI=1S/C17H23F3N2O/c1-13(21-12-16(23)22-8-3-2-4-9-22)10-14-6-5-7-15(11-14)17(18,19)20/h5-7,11,13,21H,2-4,8-10,12H2,1H3

InChI Key

UVWOBICVJRBABL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N2CCCCC2

Origin of Product

United States

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